molecular formula C14H12N8O4S B14008551 4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 52477-27-7

4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B14008551
CAS No.: 52477-27-7
M. Wt: 388.36 g/mol
InChI Key: OKFQVJIRGSPFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 4-amino-2,6-dioxo-pyrimidine with hydrazine to form the hydrazinyl derivative. This intermediate is then reacted with N-pyrimidin-2-yl-benzenesulfonamide under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide can be compared with other pyrimidine derivatives, such as:

    Pemetrexed: A pyrimidine-based drug used in cancer treatment.

    Methotrexate: Another pyrimidine derivative used as an antimetabolite and antifolate drug.

    5-Fluorouracil: A pyrimidine analog used in chemotherapy.

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide .

Properties

CAS No.

52477-27-7

Molecular Formula

C14H12N8O4S

Molecular Weight

388.36 g/mol

IUPAC Name

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C14H12N8O4S/c15-11-10(12(23)19-14(24)18-11)21-20-8-2-4-9(5-3-8)27(25,26)22-13-16-6-1-7-17-13/h1-7H,(H,16,17,22)(H4,15,18,19,23,24)

InChI Key

OKFQVJIRGSPFQA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.